2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno[2,3-d]pyrimidine core.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, where a thiol group is introduced to the benzothieno[2,3-d]pyrimidine core.
Acetylation: The final step involves the acetylation of the compound to introduce the N-(3-chlorophenyl)acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways and mechanisms involving sulfur and nitrogen heterocycles.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno[2,3-d]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity. The presence of the 4-bromophenyl and N-(3-chlorophenyl)acetamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
- **3-(4-bromophenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H19BrClN3O2S2 |
---|---|
Molecular Weight |
560.9 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H19BrClN3O2S2/c25-14-8-10-17(11-9-14)29-23(31)21-18-6-1-2-7-19(18)33-22(21)28-24(29)32-13-20(30)27-16-5-3-4-15(26)12-16/h3-5,8-12H,1-2,6-7,13H2,(H,27,30) |
InChI Key |
SMUUYXSQWTXKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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